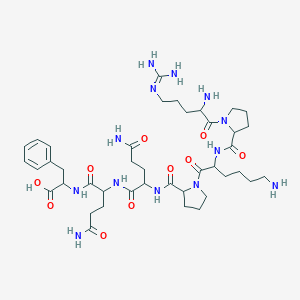

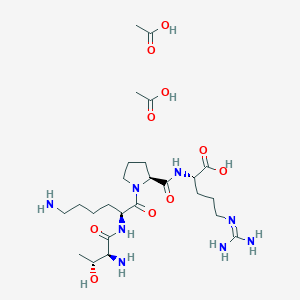

H-Ser-phe-leu-leu-arg-OH

Descripción general

Descripción

El Activador del Receptor de Trombina para Péptido 5 es un péptido sintético que imita la acción de la trombina, una enzima clave en la cascada de coagulación. Se utiliza principalmente en investigación científica para estudiar la activación de los receptores de trombina, particularmente el Receptor Activado por Proteasa 1. El Activador del Receptor de Trombina para Péptido 5 tiene una fórmula molecular de C30H50N8O7 y un peso molecular de 634,77 g/mol .

Métodos De Preparación

El Activador del Receptor de Trombina para Péptido 5 se sintetiza utilizando la síntesis de péptidos en fase sólida, un método comúnmente empleado para la producción de péptidos. La síntesis implica la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. El péptido se escinde entonces de la resina y se desprotege para obtener el producto final .

La producción industrial del Activador del Receptor de Trombina para Péptido 5 sigue principios similares pero a mayor escala. El proceso implica sintetizadores de péptidos automatizados y rigurosas medidas de control de calidad para garantizar una alta pureza y consistencia .

Análisis De Reacciones Químicas

El Activador del Receptor de Trombina para Péptido 5 experimenta diversas reacciones químicas, entre las que se incluyen:

Oxidación: Esta reacción puede producirse en los residuos de metionina, dando lugar a la formación de metionina sulfóxido.

Reducción: Los puentes disulfuro dentro del péptido pueden reducirse a tioles libres utilizando agentes reductores como el ditiotreitol.

Sustitución: Los residuos de aminoácidos dentro del péptido pueden sustituirse por otros aminoácidos para estudiar las relaciones estructura-actividad

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el ditiotreitol y diversos derivados de aminoácidos para reacciones de sustitución. Los principales productos que se forman dependen de las condiciones específicas de la reacción y de la naturaleza de los sustituyentes introducidos .

Aplicaciones Científicas De Investigación

El Activador del Receptor de Trombina para Péptido 5 se utiliza ampliamente en la investigación científica, en particular en los campos de:

Biología: Se utiliza para estudiar la activación de los receptores de trombina y su papel en las vías de señalización celular.

Medicina: La investigación sobre el Activador del Receptor de Trombina para Péptido 5 contribuye a la comprensión de los trastornos trombóticos y al desarrollo de nuevos agentes terapéuticos.

Química: El péptido se utiliza en estudios de síntesis y modificación de péptidos.

Industria: Se emplea en el desarrollo de ensayos diagnósticos y agentes terapéuticos dirigidos a los receptores de trombina

Mecanismo De Acción

El Activador del Receptor de Trombina para Péptido 5 ejerce sus efectos uniéndose y activando el Receptor Activado por Proteasa 1. Esta activación implica la escisión del dominio N-terminal del receptor, exponiendo un ligando unido que interactúa con el dominio del bucle extracelular 2 del receptor. Esta interacción inicia las vías de señalización intracelular que implican proteínas G y otros efectores posteriores .

Comparación Con Compuestos Similares

El Activador del Receptor de Trombina para Péptido 5 es único en su capacidad para activar específicamente el Receptor Activado por Proteasa 1 sin necesidad de trombina. Compuestos similares incluyen:

Péptido Activador del Receptor de Trombina 6: Otro péptido sintético que activa los receptores de trombina pero con diferente secuencia y propiedades.

Vorapaxar: Un antagonista de molécula pequeña del Receptor Activado por Proteasa 1 que se utiliza en el tratamiento de trastornos trombóticos

El Activador del Receptor de Trombina para Péptido 5 destaca por su especificidad y utilidad en aplicaciones de investigación .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50N8O7/c1-17(2)13-22(26(41)35-21(29(44)45)11-8-12-34-30(32)33)37-27(42)23(14-18(3)4)38-28(43)24(36-25(40)20(31)16-39)15-19-9-6-5-7-10-19/h5-7,9-10,17-18,20-24,39H,8,11-16,31H2,1-4H3,(H,35,41)(H,36,40)(H,37,42)(H,38,43)(H,44,45)(H4,32,33,34)/t20-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYDIYITSYDTAY-LSBAASHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649491 | |

| Record name | L-Seryl-L-phenylalanyl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141685-53-2 | |

| Record name | L-Seryl-L-phenylalanyl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B549625.png)